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Compound of Interest

Compound Name:
4-Amino-2-(methylthio)pyrimidine-

5-carbaldehyde

Cat. No.: B131969 Get Quote

The 4-aminopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry,

serving as a core component in a multitude of biologically active compounds. Its ability to form

crucial hydrogen bonds with protein kinase hinge regions has made it a cornerstone in the

development of targeted therapies, particularly in oncology. This technical guide provides an in-

depth overview of the diverse biological activities of 4-aminopyrimidine derivatives, focusing on

their mechanisms of action, structure-activity relationships (SAR), and the experimental

methodologies used for their evaluation.

Anticancer Activity: Kinase Inhibition
The most prominent biological activity of 4-aminopyrimidine derivatives is their potent inhibition

of various protein kinases, which are critical regulators of cellular processes like proliferation,

differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers,

making them prime therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in non-small cell

lung cancer (NSCLC).[2] 4-Aminopyrimidine derivatives have been extensively developed as

EGFR inhibitors, including those effective against resistance mutations like T790M and C797S.

[2][3] These compounds typically bind to the ATP-binding site in the kinase domain, preventing

EGFR autophosphorylation and downstream signaling.
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Table 1: EGFR Inhibitory Activity of Selected 4-Aminopyrimidine Derivatives

Compound
Target
EGFR
Mutant

IC50 Cell Line IC50 (Cell) Reference

A12
L858R/T790

M
4.0 nM H1975 0.086 µM [3]

A12 EGFR WT 170.0 nM - - [3]

Compound

13

T790M/C797

S
< 1 nM - - [1]

Compound

14

T790M/C797

S
1.9 nM - - [1]

Compound

6c
EGFR-TK 0.9 ± 0.03 µM MCF-7 37.7 ± 3.6 µM [4][5]

Compound

10b
EGFR-TK 0.7 ± 0.02 µM MCF-7 31.8 ± 2.0 µM [4][5]

A23
Del19/T790M

/C797S
- Ba/F3

0.52 ± 0.03

µM
[6]

A23
L858R/T790

M/C797S
- Ba/F3 0.33 µM [6]

Aurora Kinase Inhibition
Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis. Their

overexpression is common in many cancers, making them attractive targets. Several 4-

aminopyrimidine derivatives have been identified as potent Aurora kinase inhibitors.[7][8] For

instance, AMG 900, a phthalazinamine derivative, is an ATP-competitive inhibitor with an IC50

value of 4 nM for Aurora B.[8]

Table 2: Aurora Kinase Inhibitory Activity of Pyrimidine Derivatives
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Compound Target Kinase IC50 Reference

Alisertib (MLN8237) AURKA 0.0012 µM [7]

Barasertib (AZD1152) AURKB 0.00037 µM [7]

AMG 900 AURKB 0.004 µM [7][8]

VX-680 (Tozasertib) Aurora A 0.6 nM [8]

VX-680 (Tozasertib) Aurora B 18 nM [8]

VX-680 (Tozasertib) Aurora C 4.6 nM [8]

Other Kinase Targets
The versatility of the 4-aminopyrimidine scaffold allows it to be adapted to inhibit a wide range

of other kinases.[1] These include:

Fibroblast Growth Factor Receptors (FGFRs): TAS-120 selectively inhibits FGFR1/2/3/4 with

IC50 values in the low nanomolar range.[1]

Bruton's Tyrosine Kinase (BTK): A derivative showed significant potency against BTK with an

IC50 of 0.17 nM.[1]

Src Family Kinases: PP1 and PP2 inhibit LCK and Fyn kinases with IC50 values of 3–6 nM.

[1]

Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): Fragment-based

discovery led to potent pyridopyrimidine inhibitors of MAP4K4.[9][10]

Cyclin-Dependent Kinase 2 (CDK2): (4-Pyrazolyl)-2-aminopyrimidines were identified as

highly potent and selective CDK2 inhibitors, with compound 17 having an IC50 of 0.29 nM.

[11]

Other Biological Activities
Beyond cancer, 4-aminopyrimidine derivatives have demonstrated potential in treating other

diseases.
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Anti-Alzheimer's Activity: A series of derivatives were designed as inhibitors of Beta-

secretase 1 (BACE1), a key enzyme in the formation of amyloid plaques in Alzheimer's

disease.[12] The optimized compound 13g showed an IC50 of 1.4 µM, a 26-fold

improvement over the lead compound.[12]

Anti-inflammatory Activity: 4-indolyl-2-arylaminopyrimidine derivatives have been studied as

anti-inflammatory agents for acute lung injury by inhibiting the expression of inflammatory

factors.[13]

Antimicrobial Activity: Various pyrimidine derivatives have been synthesized and tested for

antimicrobial properties against bacteria and fungi.[14][15] Some compounds showed

excellent activity compared to standard drugs like ampicillin.[15]

Platelet Aggregation Inhibition: 6-amino-2-thio-3H-pyrimidin-4-one derivatives have been

investigated as inhibitors of ADP-induced platelet aggregation.[16]

Signaling Pathways and Experimental Workflows
Visualizing Kinase Inhibition
The primary mechanism of anticancer action for many 4-aminopyrimidine derivatives is the

interruption of key signaling pathways. The diagram below illustrates a simplified EGFR

signaling cascade and the point of inhibition.
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Caption: Simplified EGFR signaling pathway inhibited by 4-aminopyrimidine derivatives.

General Experimental Workflow
The discovery and evaluation of novel 4-aminopyrimidine derivatives typically follow a

structured workflow, from initial design to in vivo testing.
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Caption: Typical drug discovery workflow for 4-aminopyrimidine derivatives.
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Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings.

Below are representative protocols for key assays mentioned in the literature.

In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase

enzyme.

Reagents and Materials: Purified recombinant kinase (e.g., EGFR, Aurora A), kinase-specific

substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 4-aminopyrimidine test

compounds, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

Procedure: a. Serially dilute the test compounds in DMSO and add to a 384-well plate. b.

Add the kinase and substrate solution to the wells and incubate for 10-15 minutes at room

temperature. c. Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g.,

60 minutes) at room temperature or 30°C. d. Stop the reaction and measure the remaining

kinase activity. The method of detection depends on the assay kit used (e.g., luminescence

measurement for ADP production or fluorescence for substrate phosphorylation).

Data Analysis: a. Convert the raw data (e.g., luminescence signal) to percent inhibition

relative to control wells (DMSO vehicle without inhibitor). b. Plot the percent inhibition against

the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic

equation to determine the IC50 value, which is the concentration of the inhibitor required to

reduce enzyme activity by 50%.

Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of compounds on cell viability and proliferation.[17]

Cell Culture: Culture human cancer cell lines (e.g., H1975, A549, MCF-7) in appropriate

media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1%

penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[18]

Procedure: a. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and

allow them to adhere overnight. b. Treat the cells with various concentrations of the 4-
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aminopyrimidine derivatives (and a vehicle control, e.g., 0.1% DMSO) for a specified period

(e.g., 72 hours). c. After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. d. Viable cells with

active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

e. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's

glycine buffer). f. Measure the absorbance of the solution at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Plot viability against compound concentration to determine the IC50 value (the

concentration that inhibits cell proliferation by 50%).

Antimicrobial Disk-Diffusion Assay
This method is used to assess the antimicrobial activity of synthesized compounds.[14]

Microbial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Bacillus

subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans).[14][15]

Procedure: a. Prepare a microbial inoculum and uniformly spread it onto the surface of an

agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi). b.

Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the

test compound dissolved in a suitable solvent (e.g., DMSO). c. Place the discs onto the

surface of the inoculated agar plates. d. Include positive control discs with standard

antibiotics (e.g., Ampicillin) and antifungal agents (e.g., Clotrimazole) and a negative control

disc with the solvent alone.[15] e. Incubate the plates under appropriate conditions (e.g.,

37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc

where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater

antimicrobial activity.

Structure-Activity Relationship (SAR)
The biological activity of 4-aminopyrimidine derivatives is highly dependent on the nature and

position of substituents on the pyrimidine core.[19] SAR studies are crucial for optimizing

potency and selectivity.[13]
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Position 2 (R1):
- Often an (substituted) aniline or aryl group.

- Forms key H-bonds with kinase hinge.
- Influences selectivity and potency.

Position 5 (R2):
- Substitution can enhance potency.

- Can be used to introduce covalent warheads
 (e.g., acrylamide for irreversible inhibitors).

Position 6 (R3):
- Modifications impact solubility and cell permeability.

- Can be tailored to access specific pockets
 in the target protein.

4-Amino Group:
- Essential for anchoring to the kinase hinge region via hydrogen bonds.
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Caption: Key structure-activity relationships for 4-aminopyrimidine derivatives.

Conclusion
4-Aminopyrimidine derivatives represent a remarkably versatile and successful scaffold in

modern drug discovery. Their primary application as kinase inhibitors has led to significant

advancements in oncology, with compounds targeting EGFR, Aurora kinases, and a host of

other key cancer-related proteins. Furthermore, ongoing research continues to uncover their

potential in other therapeutic areas, including neurodegenerative diseases and infectious

diseases. The continued exploration of their structure-activity relationships, aided by rational

design and robust experimental evaluation, promises to yield new generations of potent and

selective therapeutic agents for a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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